molecular formula C23H28N2O B12883718 N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine CAS No. 90266-40-3

N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine

Cat. No.: B12883718
CAS No.: 90266-40-3
M. Wt: 348.5 g/mol
InChI Key: CYKGRMDGNRDANH-UHFFFAOYSA-N
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Description

N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine is a complex organic compound with the molecular formula C23H28N2O. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of the Heptyloxy Group: The heptyloxy group can be introduced via an etherification reaction, where a heptyl halide reacts with a phenol derivative in the presence of a base such as potassium carbonate.

    Formation of the Final Compound: The final step involves the coupling of the heptyloxy-substituted phenyl group with the quinoline core through a nucleophilic substitution reaction, typically using a suitable amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine is unique due to its heptyloxy substitution, which enhances its lipophilicity and potentially improves its bioavailability and efficacy compared to other quinoline derivatives .

Properties

CAS No.

90266-40-3

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

IUPAC Name

N-[(4-heptoxyphenyl)methyl]quinolin-8-amine

InChI

InChI=1S/C23H28N2O/c1-2-3-4-5-6-17-26-21-14-12-19(13-15-21)18-25-22-11-7-9-20-10-8-16-24-23(20)22/h7-16,25H,2-6,17-18H2,1H3

InChI Key

CYKGRMDGNRDANH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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